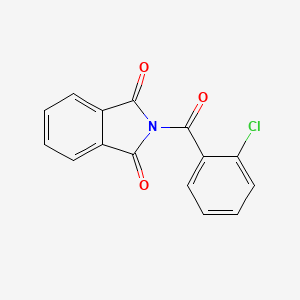
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine is a synthetic organic compound characterized by its long alkyl chain and diamine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine typically involves the reaction of tricosan-12-ylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tricosan-12-ylamine+Diethylamine→N 1 ,N 1 -Diethyl-N 3 -(tricosan-12-yl)propane-1,3-diamine
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine involves large-scale reactors and continuous flow systems. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The diamine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine involves its interaction with biological membranes. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~-Diethyl-1,3-propanediamine
- N~1~,N~1~-Diethyl-1,3-butanediamine
- N~1~,N~1~-Diethyl-1,3-pentanediamine
Uniqueness
N~1~,N~1~-Diethyl-N~3~-(tricosan-12-yl)propane-1,3-diamine is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants.
Propiedades
Número CAS |
116402-40-5 |
|---|---|
Fórmula molecular |
C30H64N2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
N',N'-diethyl-N-tricosan-12-ylpropane-1,3-diamine |
InChI |
InChI=1S/C30H64N2/c1-5-9-11-13-15-17-19-21-23-26-30(31-28-25-29-32(7-3)8-4)27-24-22-20-18-16-14-12-10-6-2/h30-31H,5-29H2,1-4H3 |
Clave InChI |
YXCRHVVFUBVPBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCCCCC)NCCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)



![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)

![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)



![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
